Tetrakis(triphenylphosphine)platinum(0)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Tetrakis(triphenylphosphine)platinum(0) is typically prepared in a one-pot reaction from potassium tetrachloroplatinate(II). The synthesis involves the reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine, resulting in the formation of the product as a precipitate. The reaction occurs in two distinct steps: first, PtCl2(P(C6H5)3)2 is generated, and then this platinum(II) complex is reduced . The overall synthesis can be summarized as follows: [ \text{K}_2[\text{PtCl}_4] + 2\text{KOH} + 4\text{P(C}_6\text{H}_5)_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(P(C}_6\text{H}_5)_3)_4 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]

Análisis De Reacciones Químicas

Oxidative Addition Reactions

Pt(PPh₃)₄ undergoes oxidative addition with halogens, acids, and organic substrates, forming platinum(II) complexes:

-

Mechanistic Insight : Oxidative additions proceed via ligand dissociation (releasing PPh₃) to form a 16-electron intermediate, which reacts with electrophiles .

Reactions with Carbon Dioxide

Pt(PPh₃)₄ reacts with CO₂ to form carbonate-bridged complexes:

Pt PPh +CO →(PPh )2Pt CO +2PPh

-

The carbonate complex can further coordinate solvents like water or ethanol, forming solvated species .

Aldehydes and β-Dicarbonyl Compounds

-

Aldehydes : Form platinum-diacyl complexes (Pt(COR)₂(PPh₃)₂) via C–H bond activation .

-

Acetylacetone/Diethyl Malonate : Coordinate via enol tautomers, stabilizing platinum enolates .

Ethylene

In the presence of oxygen:

Pt O PPh +C H →Pt C H PPh +O

This reaction highlights its role in olefin activation .

Reactions with Sulfur and Chalcogens

-

Elemental Sulfur : Forms complexes with bridging sulfido ligands (e.g., Pt₂(μ-S)₂(PPh₃)₄) .

-

Organochalcogens : Cleaves C–Te/C–Se bonds in compounds like dithienyl ditelluride, forming Pt–Te bonds .

Strong Proton Acids

-

HBF₄/HSO₃F : Yield hydrido-platinum complexes (e.g., trans-PtH(X)(PPh₃)₂) .

-

H₂O : Hydrolysis produces Pt(OH)₂(PPh₃)₂ under controlled conditions .

Comparative Reactivity

| Property | Pt(PPh₃)₄ | Pt(PPh₃)₃ |

|---|---|---|

| Electron Count | 18e⁻ | 16e⁻ |

| Stability in Solution | Dissociates to Pt(PPh₃)₃ | More reactive intermediate |

| Common Reactivity | Oxidative addition | Ligand substitution |

Aplicaciones Científicas De Investigación

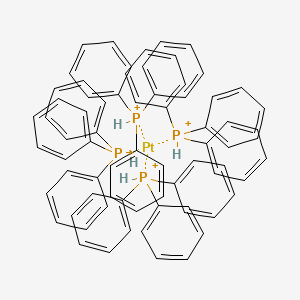

Chemical Properties and Structure

- Molecular Formula : Pt(C₁₈H₁₅P)₄

- Molecular Weight : 1244.21 g/mol

- Appearance : Bright yellow crystalline solid

- Solubility : Insoluble in water; soluble in organic solvents

The compound features a tetrahedral geometry where four triphenylphosphine ligands coordinate to a central platinum atom in the zero oxidation state. This structure facilitates various chemical interactions, making it a valuable precursor to other platinum complexes.

Scientific Research Applications

Tetrakis(triphenylphosphine)platinum(0) has been extensively studied for its catalytic properties and potential therapeutic applications.

Catalysis

Tetrakis(triphenylphosphine)platinum(0) is widely recognized for its role as a catalyst in various organic reactions:

- Cross-Coupling Reactions : It is particularly effective in palladium-catalyzed coupling reactions, such as:

- Heck Reaction : Used for forming carbon-carbon bonds between alkenes and aryl halides.

- Suzuki Coupling : Facilitates the coupling of aryl boronic acids with aryl halides.

- Stille Coupling : Involves the reaction of organostannanes with aryl halides.

- Sonogashira Coupling : Enables the coupling of terminal alkynes with aryl halides.

- Negishi Coupling : Involves the coupling of organozinc reagents with aryl halides.

These reactions are pivotal in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

| Reaction Type | Description | Reference |

|---|---|---|

| Heck Reaction | Carbon-carbon bond formation | J. Am. Chem. Soc. (2008), DOI: 10.1021/ja0782293 |

| Suzuki Coupling | Aryl boronic acids with aryl halides | Org. Proc. Res. Dev. (2003), DOI: 10.1021/op025620u |

| Stille Coupling | Organostannanes with aryl halides | Angew. Chem. Int. Ed. (2008), DOI: 10.1021/anie.200800364 |

| Sonogashira Coupling | Terminal alkynes with aryl halides | J. Org. Chem. (2010), DOI: 10.1021/jo9022793 |

Medicinal Chemistry

Recent studies have highlighted the potential anticancer properties of Tetrakis(triphenylphosphine)platinum(0). Notably, it has shown cytotoxic effects against various cancer cell lines:

- Cytotoxicity Against Ovarian Cancer Cells : Research demonstrated that Pt(PPh₃)₄ significantly reduced the viability of ovarian cancer cells, indicating its potential as an anticancer agent.

Case Studies

Several case studies illustrate the effectiveness of Tetrakis(triphenylphosphine)platinum(0) in both catalysis and medicinal applications:

- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that Tetrakis(triphenylphosphine)platinum(0) exhibited significant cytotoxicity against ovarian cancer cells, suggesting its utility in developing new chemotherapeutic agents.

- Application in Organic Synthesis : In a notable application, researchers utilized Tetrakis(triphenylphosphine)platinum(0) to synthesize complex organic molecules through palladium-catalyzed reactions, demonstrating its versatility in synthetic organic chemistry .

Mecanismo De Acción

The mechanism by which tetrakis(triphenylphosphino)platinum exerts its effects involves the dissociation of triphenylphosphine ligands in solution, leading to the formation of reactive intermediates. These intermediates can undergo various chemical transformations, such as oxidative addition and substitution reactions, to form different platinum complexes . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Tetrakis(triphenylphosphine)platinum(0) can be compared with other similar compounds, such as:

Tetrakis(triphenylphosphine)palladium(0): Similar in structure and reactivity, used in palladium-catalyzed cross-coupling reactions.

Tetrakis(triphenylphosphine)nickel(0): Another similar compound with comparable coordination geometry and applications.

Tris(triphenylphosphine)platinum(0): A related platinum complex with three triphenylphosphine ligands.

These compounds share similar coordination geometries and reactivities, but tetrakis(triphenylphosphino)platinum is unique in its specific applications and reactivity patterns.

Propiedades

Fórmula molecular |

C72H64P4Pt+4 |

|---|---|

Peso molecular |

1248.3 g/mol |

Nombre IUPAC |

platinum;triphenylphosphanium |

InChI |

InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |

Clave InChI |

SYKXNRFLNZUGAJ-UHFFFAOYSA-R |

SMILES canónico |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.